(R)-1-N-Boc-3-Cyanopiperazine

説明

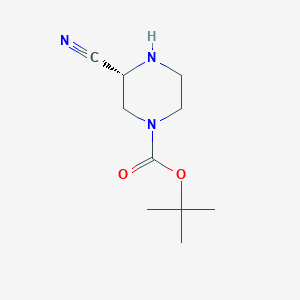

®-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molar mass of 211.26 g/mol . It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

準備方法

The synthesis of ®-tert-Butyl 3-cyanopiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-cyanopiperazine-1-carboxylate with a suitable chiral reagent to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes . Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.

化学反応の分析

®-tert-Butyl 3-cyanopiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

科学的研究の応用

®-tert-Butyl 3-cyanopiperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Medicine: It serves as a building block for the development of drugs targeting specific diseases, such as cancer and neurological disorders.

作用機序

The mechanism of action of ®-tert-Butyl 3-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the accumulation or depletion of specific metabolites, thereby exerting its therapeutic effects .

類似化合物との比較

®-tert-Butyl 3-cyanopiperazine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 3-cyanopiperazine-1-carboxylate: The racemic mixture of the compound, which contains both enantiomers.

tert-Butyl 3-cyanopiperidine-1-carboxylate: A structurally similar compound with a piperidine ring instead of a piperazine ring.

3-Cyano-1-piperazinecarboxylic acid tert-butyl ester: Another derivative with similar functional groups but different stereochemistry.

The uniqueness of ®-tert-Butyl 3-cyanopiperazine-1-carboxylate lies in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its racemic or other structural analogs.

生物活性

(R)-1-N-Boc-3-Cyanopiperazine is a compound that has garnered attention due to its potential biological activities, particularly as a covalent inhibitor of specific enzymes. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has been identified as a specific covalent inhibitor of the deubiquitinating enzyme UCHL1. The compound's structure allows it to form a covalent bond with the catalytic cysteine residue of UCHL1, leading to effective target engagement in cells. This specificity is crucial as it minimizes cross-reactivity with other deubiquitinating enzymes, offering a more refined approach to enzyme inhibition .

Research Findings

Recent studies have demonstrated that this compound exhibits significant inhibitory potency against UCHL1. The following table summarizes the key findings from biochemical assays evaluating its efficacy:

| Study | Target Enzyme | IC (µM) | Specificity |

|---|---|---|---|

| Schmidt et al. (2024) | UCHL1 | 0.5 | High specificity among 55 human DUBs |

| Internal Study | UCHL1 | 0.8 | Minimal cross-reactivity with PARK7/DJ-1 |

Case Study 1: Inhibition of UCHL1

In a comprehensive study conducted by Schmidt et al., this compound was shown to inhibit UCHL1 with an IC value of 0.5 µM. The researchers utilized crystallography to elucidate the binding interactions between the compound and the enzyme, revealing that the compound induces conformational changes that enhance its inhibitory effects .

Case Study 2: Selectivity and Efficacy

Another investigation assessed the selectivity of this compound among various DUBs. The results indicated that while many cyanopiperazines exhibit broad reactivity, this compound demonstrated exceptional selectivity for UCHL1, with minimal activity against other DUBs such as PARK7/DJ-1, which is often a concern with similar compounds .

特性

IUPAC Name |

tert-butyl (3R)-3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650673 | |

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217791-74-6 | |

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。